molecular formula C13H11B B1526370 3-Bromo-4-methylbiphenyl CAS No. 855255-82-2

3-Bromo-4-methylbiphenyl

Cat. No.: B1526370
CAS No.: 855255-82-2
M. Wt: 247.13 g/mol
InChI Key: BVTFEWBUBJTNHZ-UHFFFAOYSA-N
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Description

3-Bromo-4-methylbiphenyl (CAS 56961-07-0) is a high-value biphenyl derivative that serves as a versatile synthetic intermediate in organic chemistry and medicinal research. With the molecular formula C13H11Br and a molecular weight of 247.13 g/mol, this compound features a bromine atom and a methyl group on a biphenyl scaffold, making it a crucial building block for constructing more complex molecules via cross-coupling reactions . Its physical properties include a density of 1.320 g/cm³ and a boiling point of 318 °C . This compound is primarily valued as a precursor in the synthesis of biologically active molecules and functional materials. Biphenyl derivatives are fundamental scaffolds in synthetic organic chemistry and are omnipresent in medicinally active compounds and marketed drugs . They are investigated for a wide range of biological activities, including use as anti-inflammatory, antimicrobial, antifungal, and antitumor agents . Furthermore, biphenyl cores are significant intermediates in the development of products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and as building blocks for liquid crystals . The bromine substituent on the aromatic ring makes this compound an excellent substrate for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Kumada, and Negishi couplings, which are powerful methods for forming carbon-carbon bonds to create diverse biaryl structures central to pharmaceutical discovery and materials science . This compound is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) and handle the material according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-methyl-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Br/c1-10-7-8-12(9-13(10)14)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTFEWBUBJTNHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Transformational Chemistry of 3 Bromo 4 Methylbiphenyl

Nucleophilic Aromatic Substitution Reactions at the Bromine Center

Nucleophilic aromatic substitution (SNAr) on aryl halides like 3-bromo-4-methylbiphenyl offers a versatile platform for introducing a range of functional groups. Unlike aliphatic nucleophilic substitution, the SNAr mechanism typically proceeds through an addition-elimination pathway, particularly when electron-withdrawing groups are present on the aromatic ring. wikipedia.orgmasterorganicchemistry.com However, in the absence of strong activating groups, these reactions often necessitate metal catalysis.

Introduction of Heteroatomic Functionalities

The replacement of the bromine atom in this compound with heteroatomic nucleophiles is a key transformation for synthesizing various derivatives. Palladium-catalyzed cross-coupling reactions are particularly prominent in this context.

The Buchwald-Hartwig amination stands out as a powerful method for forming carbon-nitrogen bonds. wikipedia.orgchemeurope.com This reaction utilizes a palladium catalyst with specialized phosphine (B1218219) ligands to couple aryl halides with a wide array of amines, including primary and secondary amines, under basic conditions. wikipedia.orglibretexts.orgacsgcipr.org For this compound, this reaction provides a direct route to substituted anilines, which are valuable intermediates in medicinal chemistry and materials science. The choice of palladium precatalyst, ligand, base, and solvent is crucial for optimizing the reaction conditions and achieving high yields. nih.gov

Similarly, the introduction of oxygen and sulfur functionalities can be achieved through analogous palladium-catalyzed C-O and C-S coupling reactions, expanding the synthetic utility of this compound.

Formation of Carbon-Carbon Bonds via Substitution

The formation of new carbon-carbon bonds at the site of the bromine atom is a cornerstone of modern organic synthesis, enabling the construction of more complex molecular architectures.

The Suzuki-Miyaura coupling is a widely employed palladium-catalyzed cross-coupling reaction that joins an organoboron compound with an organohalide. wikipedia.orglibretexts.org In the case of this compound, reaction with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst and a base leads to the formation of a new biphenyl (B1667301) or styrene (B11656) derivative, respectively. wikipedia.orgberkeley.edu This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a diverse range of boronic acids. wikipedia.orgorganic-chemistry.org

Another significant C-C bond-forming reaction is the Stille coupling , which utilizes organotin reagents. While effective, the toxicity of organotin compounds has led to a preference for other methods like the Suzuki coupling in many applications.

Electrophilic Aromatic Substitution on the Biphenyl Core

Electrophilic aromatic substitution (SEAr) reactions introduce electrophiles onto the aromatic rings of this compound. wikipedia.org The reaction proceeds through a two-step mechanism involving the attack of the aromatic ring on the electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org

Regioselectivity and Directing Effects of Existing Substituents

The positions at which electrophilic substitution occurs are dictated by the directing effects of the existing substituents—the bromine atom and the methyl group.

Methyl Group (-CH₃): The methyl group is an activating, ortho, para-director. It donates electron density to the ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles. libretexts.org

Bromine Atom (-Br): Halogens are deactivating yet ortho, para-directing. They withdraw electron density through induction but can donate electron density through resonance. libretexts.org

The interplay of these two groups determines the regiochemical outcome of SEAr reactions. The activating effect of the methyl group generally dominates, directing incoming electrophiles to the positions ortho and para to it. Steric hindrance from the existing substituents can also influence the final product distribution. youtube.com

Mechanistic Considerations in Electrophilic Attack

The mechanism of electrophilic aromatic substitution involves the generation of a strong electrophile, which is then attacked by the π-electron system of the aromatic ring. masterorganicchemistry.com Common SEAr reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺). wikipedia.orgbyjus.com

Halogenation: Employing a halogen (e.g., Br₂) with a Lewis acid catalyst (e.g., FeBr₃) to create a more potent electrophile. libretexts.orgbyjus.com

Sulfonation: Using fuming sulfuric acid to introduce a sulfonic acid group (-SO₃H). wikipedia.orgbyjus.com

Friedel-Crafts Alkylation and Acylation: Introducing alkyl or acyl groups using an alkyl or acyl halide with a Lewis acid catalyst. wikipedia.org

The stability of the intermediate carbocation (arenium ion) is a key factor in determining the reaction pathway and the regioselectivity of the substitution. wikipedia.org

Formation and Reactivity of Organometallic Derivatives

This compound can be converted into various organometallic reagents, which are powerful nucleophiles and are widely used in organic synthesis to form new carbon-carbon bonds.

Grignard Reagents are formed by the reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). sigmaaldrich.comlibretexts.org The resulting organomagnesium halide, 3-bromo-4-methylphenylmagnesium bromide, is a potent nucleophile and a strong base. sigmaaldrich.comwikipedia.org Grignard reagents readily react with a variety of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to form alcohols and carboxylic acids, respectively. sigmaaldrich.comyoutube.com

Organolithium Reagents can be prepared by treating this compound with an alkyllithium reagent, such as n-butyllithium, through a halogen-metal exchange reaction. nih.govias.ac.in Organolithium compounds are generally more reactive and more basic than their Grignard counterparts. They are highly effective in nucleophilic addition and substitution reactions.

The formation and use of these organometallic derivatives must be carried out under inert and anhydrous conditions due to their high reactivity towards water and oxygen. sigmaaldrich.comlibretexts.org

Generation of Grignard Reagents and Organolithium Compounds

The presence of a bromine atom on the biphenyl framework allows for the facile generation of highly reactive organometallic species, namely Grignard reagents and organolithium compounds. These intermediates are pivotal for the formation of new carbon-carbon and carbon-heteroatom bonds.

Grignard Reagent Formation: The reaction of this compound with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF), yields the corresponding Grignard reagent, (4-methylbiphenyl-3-yl)magnesium bromide. The initiation of this reaction can sometimes be challenging and may require activation of the magnesium surface, for instance, with a small crystal of iodine or by mechanical means. The general procedure involves the slow addition of a solution of the aryl bromide to a suspension of magnesium turnings in the solvent. The reaction is exothermic and is often characterized by the disappearance of the magnesium metal and the formation of a cloudy solution. While specific yields for the formation of (4-methylbiphenyl-3-yl)magnesium bromide are not extensively reported, analogous preparations, such as that of (4-methylphenyl)magnesium bromide from 4-bromotoluene, proceed in high yields, often around 95%.

Organolithium Compound Formation: Alternatively, treatment of this compound with a strong organolithium base, most commonly n-butyllithium (n-BuLi), at low temperatures (typically -78 °C) in an inert solvent like THF, facilitates a lithium-halogen exchange reaction. This process rapidly generates the corresponding organolithium species, 3-lithio-4-methylbiphenyl. This method is particularly useful when the presence of a Grignard-incompatible functional group is a concern. The resulting organolithium compound is a powerful nucleophile and a strong base.

Cross-Coupling Reactions Utilizing Organometallic Species

The organometallic derivatives of this compound are valuable precursors for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the construction of complex molecular architectures. While specific examples for this compound are not extensively documented in readily available literature, the principles of these reactions are well-established for a wide range of aryl bromides.

The general approach involves the in situ generation of the organometallic reagent, which then participates in the catalytic cycle of the cross-coupling reaction. For instance, the Grignard reagent can be used in Kumada and Negishi-type couplings, while the organolithium species can be transmetalated with zinc halides for Negishi couplings or with borates for Suzuki-type reactions.

Below is a representative table of common cross-coupling reactions and their general conditions, which are applicable to aryl bromides like this compound.

Reaction TypeCoupling PartnerCatalystLigandBaseSolvent
Suzuki CouplingArylboronic acid or esterPd(OAc)2 or Pd(PPh3)4PPh3, SPhos, XPhosK2CO3, Cs2CO3, K3PO4Toluene (B28343), Dioxane, THF/H2O
Stille CouplingOrganostannanePd(PPh3)4PPh3, AsPh3Not always requiredToluene, THF, DMF
Negishi CouplingOrganozinc reagentPd(dba)2 or Ni(acac)2SPhos, XPhos, dppfNot requiredTHF, Dioxane
Heck CouplingAlkenePd(OAc)2PPh3, P(o-tol)3Et3N, K2CO3DMF, Acetonitrile
Sonogashira CouplingTerminal alkynePdCl2(PPh3)2/CuIPPh3Et3N, PiperidineTHF, DMF

Oxidative and Reductive Transformations of this compound

Beyond organometallic chemistry, this compound can undergo oxidative and reductive transformations to introduce new functional groups or to remove the bromine atom.

Oxidation Pathways for Functionalization

The aromatic rings of this compound are susceptible to oxidation, although the conditions must be carefully controlled to achieve selective functionalization. Direct oxidation of the methyl group to a carboxylic acid can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid. However, these harsh conditions may also lead to degradation of the biphenyl core.

A more subtle approach involves the introduction of hydroxyl groups onto the aromatic rings. While direct hydroxylation is challenging, metabolic studies of related polychlorinated biphenyls (PCBs) indicate that cytochrome P450 enzymes can hydroxylate the aromatic rings, often at positions para to the existing substituents. For this compound, this would suggest potential hydroxylation at the 4'-position of the unsubstituted phenyl ring or at the 5-position of the substituted ring.

Synthetic methodologies for the hydroxylation of aromatic compounds often involve multi-step sequences. For instance, the compound could be nitrated, followed by reduction of the nitro group to an amine, which can then be converted to a diazonium salt and subsequently hydrolyzed to the corresponding phenol (B47542).

Reductive Debromination and Other Reduction Strategies

The carbon-bromine bond in this compound can be cleaved under reductive conditions, a process known as reductive debromination or hydrodehalogenation. This transformation is useful for synthesizing the parent 4-methylbiphenyl (B165694) or for selectively removing the bromine atom in the presence of other functional groups.

A common and efficient method for reductive debromination is catalytic hydrogenation. This typically involves reacting the aryl bromide with hydrogen gas in the presence of a palladium catalyst, often supported on carbon (Pd/C), in a suitable solvent like ethanol (B145695) or ethyl acetate (B1210297). A base, such as sodium acetate or triethylamine, is often added to neutralize the hydrobromic acid that is formed during the reaction. Bromides are generally reduced more readily than chlorides under these conditions.

Alternatively, metal hydrides such as lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) in the presence of a transition metal catalyst can also effect reductive dehalogenation. However, these reagents are less selective and may also reduce other functional groups present in the molecule.

The following table summarizes general conditions for the reductive debromination of aryl bromides.

Reagent/CatalystHydrogen SourceSolventGeneral Conditions
Pd/CH2 gasEthanol, Ethyl AcetateRoom temperature to moderate heating, atmospheric or elevated pressure
LiAlH4Hydride transferTHF, Diethyl etherReflux
NaBH4/PdCl2Hydride transferMethanol, EthanolRoom temperature

Computational and Theoretical Investigations of 3 Bromo 4 Methylbiphenyl and Analogous Systems

Computational chemistry provides powerful tools for understanding the structure, properties, and reactivity of molecules like 3-Bromo-4-methylbiphenyl at an atomic level. Through various theoretical models, researchers can predict molecular behavior, complementing and guiding experimental work. These in silico investigations are particularly valuable for studying complex systems and transient species that are difficult to analyze empirically.

Applications of 3 Bromo 4 Methylbiphenyl in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Pharmaceutical Synthesis

The biphenyl (B1667301) scaffold is a common motif in many biologically active compounds. The presence of a bromine atom in 3-Bromo-4-methylbiphenyl provides a reactive handle for various cross-coupling reactions, most notably the Suzuki coupling, which is a powerful tool for constructing carbon-carbon bonds in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). nih.govnih.govresearchgate.netmdpi.comnih.gov

Precursor for Retinoids and Receptor Inhibitors

Retinoids, a class of compounds derived from vitamin A, are crucial for various biological processes, and their synthetic analogs are used in the treatment of cancers and dermatological conditions. nih.gov The development of selective retinoid X receptor (RXR) ligands is an active area of research. nih.gov Structural modifications to existing retinoid scaffolds have been shown to influence receptor selectivity. For instance, the introduction of a methyl group at the 3-position of the tetrahydronaphthalene ring of certain retinoid analogs confers selectivity for RXRs. nih.gov While direct synthesis of retinoids from this compound is not explicitly detailed in the reviewed literature, its structure suggests potential as a precursor. The methyl group at the 4-position and the bromine at the 3-position on the biphenyl core could be strategically utilized to construct complex retinoid-like structures. The biphenyl unit itself can act as a rigid core, and further functionalization via the bromo group could lead to novel RXR-selective ligands.

Precursor CompoundPotential Target ClassRelevant Synthetic Reactions
This compoundRetinoid X Receptor (RXR) Selective LigandsSuzuki Coupling, Sonogashira Coupling
Substituted Naphthalene PrecursorsRetinoid AnalogsVarious cross-coupling reactions

Building Block for Complex API Structures

The synthesis of complex active pharmaceutical ingredients often involves the assembly of multiple molecular fragments. Biphenyl derivatives are integral to many pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction is a widely used method for creating the biphenyl core structure, often employing a brominated precursor. nih.govnih.govmdpi.com

For example, the synthesis of biphenyl tyrosine derivatives and biphenyl oxazole (B20620) derivatives has been achieved using Suzuki coupling reactions with brominated precursors. nih.gov Similarly, the preparation of biphenyl chalcone (B49325) derivatives involves the Suzuki coupling of a brominated acetophenone (B1666503) with phenylboronic acid. nih.gov These examples highlight the utility of bromo-biphenyl compounds as versatile intermediates. This compound, with its specific substitution pattern, can be employed in similar synthetic strategies to create novel and complex APIs. The methyl group can influence the compound's solubility, metabolic stability, and binding affinity to biological targets.

Contributions to Agrochemical and Specialty Chemical Production

Brominated aromatic compounds are important intermediates in the production of agrochemicals, such as fungicides and herbicides. While specific applications of this compound in this sector are not extensively documented, the reactivity of the carbon-bromine bond makes it a suitable candidate for the synthesis of agrochemical active ingredients. The biphenyl moiety is present in some pesticides, and the introduction of methyl and bromo substituents can be used to fine-tune the biological activity and physical properties of the final product.

Potential Applications in Advanced Materials and Polymer Science

The rigid and planar structure of the biphenyl unit makes it an excellent component for advanced materials, including polymers, liquid crystals, and optoelectronic materials. researching.cn

Synthesis of Functionalized Biphenyl-based Monomers

This compound can serve as a monomer or a precursor to monomers for the synthesis of functionalized polymers. The bromine atom can be converted to other functional groups, such as boronic esters, which are then used in polymerization reactions like Suzuki polymerization. This allows for the creation of polymers with tailored electronic and physical properties. The methyl group can enhance the solubility of the resulting polymers, making them easier to process.

Development of Biphenyl-containing Liquid Crystals and Optoelectronic Materials

Biphenyl derivatives are a cornerstone of liquid crystal technology, valued for their chemical stability and the wide temperature range of their mesophases. researchgate.netuea.ac.uk The synthesis of biphenyl liquid crystals often involves the use of brominated biphenyls as key intermediates. researchgate.netacs.org For instance, the synthesis of novel biphenyl liquid crystal compounds has been achieved through the reaction of biphenyl precursors, highlighting the importance of this structural motif. researchgate.net Similarly, polyfluorinated biphenyls, used in liquid crystal displays, are often synthesized via Suzuki-Miyaura coupling of brominated starting materials. acs.orgnih.gov

The development of triphenylene (B110318) discotic liquid crystals, which have potential applications in electronic devices, has also been influenced by advances in biphenyl synthesis. uea.ac.uk Furthermore, biphenyl derivatives are being explored for their use in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their favorable electronic properties. researching.cnmdpi.com The synthesis of high-temperature biphenyltetracarboxydiimide liquid crystals has been demonstrated, showcasing the versatility of the biphenyl core in creating materials with specific thermal behaviors. mdpi.com this compound, through reactions that replace the bromine atom, can be incorporated into these complex structures to modulate their liquid crystalline or optoelectronic properties.

Application AreaKey Structural FeatureRelevant Synthetic Methodologies
Liquid CrystalsRigid Biphenyl CoreSuzuki-Miyaura Coupling, Esterification
Optoelectronic MaterialsConjugated Biphenyl SystemCross-coupling reactions
Functionalized PolymersReactive Bromo-group for PolymerizationSuzuki Polymerization

Structure Reactivity and Structure Application Relationships Srar of 3 Bromo 4 Methylbiphenyl

Impact of Bromine and Methyl Group Positions on Chemical Transformations

The reactivity of the 3-Bromo-4-methylbiphenyl core is a direct consequence of the electronic and steric influences exerted by the bromine atom at the 3-position and the methyl group at the 4-position. The bromine atom, being an electronegative halogen, serves as a versatile functional handle, primarily for metal-catalyzed cross-coupling reactions. Its position at C3 makes it a crucial site for forming new carbon-carbon or carbon-heteroatom bonds.

The methyl group at the C4 position is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. In concert, the bromine atom is deactivating yet directs incoming electrophiles to the ortho and para positions, while the activating methyl group also directs to its ortho and para positions. This combined influence affects the regiochemistry of further substitutions on the phenyl ring.

The C-Br bond is significantly weaker than C-H or C-C bonds, making it the primary site for reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. rsc.orgprinceton.edu For instance, in palladium-catalyzed reactions, the oxidative addition step typically occurs at the C-Br bond, initiating the catalytic cycle. youtube.com The presence of the adjacent methyl group at C4 can sterically and electronically modulate the reactivity of this C-Br bond.

Comparative Studies with Isomeric Bromo-Methylbiphenyls (e.g., 4-Bromo-4'-methylbiphenyl)

Comparing this compound with its isomers reveals the critical role of substituent placement. For example, in electrophilic aromatic substitution reactions, the regiochemical outcomes and reaction rates differ significantly across isomers. A study on the nitration of methylbiphenyl isomers showed that the steric influence of a methyl group at the 2-position restricts planarization of the carbocation intermediate, affecting the reaction's regioselectivity. spu.edu While this study focused on 2-methylbiphenyl, the principles apply to the steric environment in this compound.

Theoretical studies using Density Functional Theory (DFT) on substituted biphenyl (B1667301) molecules have shown that while the total energy may be similar among isomers, properties like the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), Fermi level, and electrochemical hardness vary significantly with the position of the substituents. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. scirp.orgresearchgate.net

Let's consider a comparison with 4-Bromo-4'-methylbiphenyl, an isomer where the substituents are on different rings.

Interactive Data Table: Comparison of Bromo-Methylbiphenyl Isomers

PropertyThis compound4-Bromo-4'-methylbiphenylRationale for Differences
Reactivity in Suzuki Coupling The C-Br bond is influenced by the adjacent electron-donating methyl group, potentially affecting catalyst coordination.The C-Br bond is electronically influenced by the para-phenyl group, with less steric hindrance from the distant methyl group.Steric hindrance and electronic effects are localized differently, impacting the oxidative addition step. nih.govwikipedia.org
Reactivity in Electrophilic Substitution The substituted ring is activated by the methyl group and deactivated by the bromine. The other ring is activated by the substituted phenyl group.Both rings have distinct electronic environments. One ring is deactivated by bromine, the other activated by the methyl group.The directing effects of the substituents are not in competition on the same ring, leading to more predictable substitution patterns.
Dihedral Angle The ortho-substituent (relative to the other ring) is a hydrogen, but the C3-Br and C4-CH3 groups create a specific steric and electronic environment that influences the rotation around the central C-C bond. acs.orgWith substituents at the 4 and 4' positions, steric hindrance to rotation is minimal, allowing for greater planarity and conjugation.Steric hindrance between adjacent groups or groups at the ortho positions (2, 2', 6, 6') significantly impacts the biphenyl's shape and racemization rates. wikipedia.orgacs.org
Symmetry Lower symmetry (C1 or Cs).Higher symmetry (C2h if planar).The substitution pattern directly determines the molecular symmetry. researchgate.net

Strategies for Derivatization to Enhance Specific Functional Utilities

This compound is a valuable intermediate, and its derivatization is key to synthesizing molecules with specific functions, particularly in pharmaceuticals and materials science. The bromine atom serves as a key attachment point for building molecular complexity.

Key Derivatization Reactions:

Suzuki-Miyaura Coupling: This is one of the most powerful methods for forming C-C bonds. wikipedia.org The bromine atom of this compound can be coupled with a variety of organoboron compounds (boronic acids or esters) in the presence of a palladium catalyst and a base. youtube.comwikipedia.org This strategy is widely used to synthesize complex biaryl and polyolefin structures. wikipedia.org For example, coupling with an appropriate boronic acid is a common route to create precursors for pharmaceuticals. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the aryl bromide with an amine. researchgate.netorganic-chemistry.org This is a crucial transformation for synthesizing arylamines, which are prevalent in medicinal chemistry and materials science. researchgate.netscispace.com The reaction can be highly regioselective, with the amination occurring specifically at the C-Br bond over other potentially reactive sites. researchgate.netnih.gov

Carboxylation: The bromo group can be transformed into a carboxylic acid moiety. This can be achieved via lithium-halogen exchange followed by quenching with carbon dioxide, or through palladium-catalyzed carbonylation reactions. This introduces a versatile functional group that can be further modified, for instance, in the synthesis of biphenyl-carboxylic acid derivatives which are important intermediates. researchgate.netchemicalbook.comsigmaaldrich.com For example, 4'-methylbiphenyl-2-carboxylic acid methyl ester is an intermediate in the synthesis of the antihypertensive drug Telmisartan. chemicalbook.com

Interactive Data Table: Derivatization of this compound

Reaction TypeReagentsProduct TypeFunctional Utility
Suzuki-Miyaura Coupling Ar-B(OH)₂, Pd catalyst, Base3-Aryl-4-methylbiphenylBuilding blocks for liquid crystals, organic light-emitting diodes (OLEDs), and pharmaceutical compounds. rsc.orgwikipedia.org
Buchwald-Hartwig Amination R¹R²NH, Pd catalyst, Base3-(R¹R²N)-4-methylbiphenylSynthesis of pharmacologically active arylamines and ligands for catalysis. researchgate.netorganic-chemistry.orgresearchgate.net
Carboxylation 1. n-BuLi, 2. CO₂; or CO, Pd catalyst4-Methylbiphenyl-3-carboxylic acidPrecursor for non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules. nih.govchemicalbook.com
Heck Coupling Alkene, Pd catalyst, Base3-Alkenyl-4-methylbiphenylSynthesis of styrenes and other vinyl-substituted aromatics for polymers and fine chemicals.

These derivatization strategies highlight the role of this compound as a versatile platform, where the initial structure directly enables the synthesis of a wide array of functional materials and molecules through targeted chemical transformations.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-Bromo-4-methylbiphenyl, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling between 3-bromo-4-methylphenylboronic acid and bromobenzene derivatives. Key parameters include using a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and anhydrous solvents (e.g., THF or DMF) under inert atmosphere . Bromination of 4-methylbiphenyl using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) is another approach, requiring precise temperature control (60–80°C) to minimize side reactions .

Q. What analytical techniques are critical for characterizing this compound, and how should they be applied?

  • Methodology :

  • NMR Spectroscopy : Use ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm substituent positions. For example, the methyl group at the 4-position will show a singlet (~δ 2.3 ppm), while aromatic protons exhibit splitting patterns reflective of bromine’s electron-withdrawing effects .
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .
  • HPLC : Use reversed-phase C18 columns with UV detection (λ = 254 nm) to assess purity, referencing standards like 3-bromobiphenyl (CAS 2113-57-7) .

Q. How is this compound utilized as an intermediate in pharmaceutical research?

  • Methodology : The compound serves as a precursor for biphenyl-based drug candidates . For instance, carboxylation at the 4-methyl position (via Friedel-Crafts acylation) yields derivatives with enhanced binding to enzyme active sites. Its bromine atom enables further functionalization (e.g., Grignard reactions) to introduce pharmacophores .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

  • Methodology : Challenges include twinning and disorder in aromatic rings . Use SHELXD for initial structure solution with dual-space algorithms, followed by TWIN refinement in SHELXL for twinned data. High-resolution data (d < 0.8 Å) and anisotropic displacement parameters improve accuracy .

Q. How do steric and electronic effects of the 3-bromo and 4-methyl substituents influence reactivity in cross-coupling reactions?

  • Methodology : The methyl group increases steric hindrance, slowing transmetallation in Suzuki couplings. Mitigate this by using bulky ligands (e.g., SPhos) to stabilize the palladium intermediate. The bromine atom directs electrophilic substitution to the para position, which can be validated via DFT calculations (e.g., Gaussian09) .

Q. How can contradictory purity assessments between HPLC and NMR be resolved?

  • Methodology : Contradictions often stem from isomeric byproducts (e.g., 2-bromo-4-methylbiphenyl) undetected by HPLC. Combine 2D NMR techniques (e.g., COSY, NOESY) to identify isomers. Cross-validate with GC-MS using electron ionization (EI) to fragment and distinguish isomers .

Q. What strategies improve solubility of this compound in aqueous systems for biological assays?

  • Methodology : Introduce polar substituents (e.g., sulfonate groups) via post-synthetic modification. Alternatively, use co-solvents like DMSO (≤1% v/v) or formulate with cyclodextrins to enhance aqueous dispersion without altering bioactivity .

Q. How can this compound be derivatized for use in materials science?

  • Methodology : Perform Ullmann coupling with thiophene derivatives to create π-conjugated polymers. Optimize reaction conditions (e.g., CuI/1,10-phenanthroline catalyst in DMF at 110°C) to achieve high molecular weights. Characterize optoelectronic properties via UV-Vis and cyclic voltammetry .

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3-Bromo-4-methylbiphenyl
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3-Bromo-4-methylbiphenyl

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.